molecular formula C14H10N2O2 B3167728 3-Phenylimidazo[1,5-a]pyridine-1-carboxylic acid CAS No. 924646-16-2

3-Phenylimidazo[1,5-a]pyridine-1-carboxylic acid

Cat. No.: B3167728
CAS No.: 924646-16-2
M. Wt: 238.24 g/mol
InChI Key: GULMCONBFXFKFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenylimidazo[1,5-a]pyridine-1-carboxylic acid (CAS Number: 1783545-69-6) is an advanced chemical intermediate with the molecular formula C 14 H 10 N 2 O 2 and a molecular weight of 238.24 g/mol . This compound features a carboxylic acid functional group positioned on the privileged imidazo[1,5-a]pyridine scaffold, making it a versatile building block for constructing more complex molecules for research applications . The imidazo[1,5-a]pyridine core is recognized as a privileged pharmacophoric scaffold in modern medicinal chemistry. This structural motif is found in a range of biologically active compounds, including potent antitumor agents that inhibit topoisomerase II and other therapeutic candidates . As such, this compound serves as a key precursor in the synthesis of novel compounds for drug discovery and development efforts, particularly in the investigation of new anticancer and pharmacological agents . This product is intended for research purposes as a chemical standard or synthetic intermediate. It is supplied with guaranteed high purity and consistency. For Research Use Only. Not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenylimidazo[1,5-a]pyridine-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c17-14(18)12-11-8-4-5-9-16(11)13(15-12)10-6-2-1-3-7-10/h1-9H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GULMCONBFXFKFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C3N2C=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 3 Phenylimidazo 1,5 a Pyridine 1 Carboxylic Acid and Its Analogues

Conventional and Classical Synthetic Approaches for Imidazo[1,5-a]pyridinesrsc.orgbeilstein-journals.orgnih.gov

Traditional methods for constructing the imidazo[1,5-a]pyridine (B1214698) scaffold have historically relied on foundational organic reactions, primarily cyclization and condensation. These classical routes often involve multiple steps and utilize readily available precursors to build the fused heterocyclic ring system. rsc.orgnih.gov

Cyclization Reactions (e.g., Vilsmeier-Type Cyclizations, N-2-Pyridylmethyl Thioamide Cyclizations)rsc.org

Cyclization reactions form the cornerstone of heterocyclic synthesis. For imidazo[1,5-a]pyridines, intramolecular cyclizations of functionalized pyridine (B92270) precursors are a common strategy.

Vilsmeier-Type Cyclizations: A versatile, one-step synthesis of the imidazo[1,5-a]pyridine ring system can be achieved through Vilsmeier reactions. rsc.org This approach typically involves the reaction of pyridine-2-carbonitriles with dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl3), which together form the Vilsmeier reagent. rsc.orgrsc.org This method is also applicable to the synthesis of related fused systems like imidazo[1,5-a]quinolines. rsc.org The Vilsmeier-Haack reagent is a key tool for both the cyclization and formylation of precursors to yield various heterocyclic compounds. rsc.org

N-2-Pyridylmethyl Thioamide Cyclizations: Another classical approach involves the cyclization of thioamides. nih.gov For instance, the cyclization of N-thioacyl 1,2-aminoalcohols in the presence of pyridine is a known method for forming the imidazo[1,5-a]pyridine core. nih.gov Thioamides are employed as effective electrophilic components in cyclocondensation reactions with nucleophilic (2-aminomethyl)pyridine precursors to construct the desired five-membered imidazole (B134444) ring fused to the pyridine. nih.gov

Condensation Reactions (e.g., Ammonium (B1175870) Acetate-Mediated Condensation of Pyridyl Ketones with Aldehydes)rsc.orgnih.govresearchgate.netresearchgate.net

Condensation reactions, particularly multi-component reactions, offer a direct route to substituted imidazo[1,5-a]pyridines.

A widely used method is the one-pot, three-component condensation of a 2-pyridyl ketone (such as phenyl(pyridin-2-yl)methanone), an aldehyde, and a nitrogen source, typically ammonium acetate (B1210297). researchgate.netresearchgate.net This reaction proceeds by heating the components, often in a solvent like acetic acid, to yield 1,3-disubstituted imidazo[1,5-a]pyridines. researchgate.netresearchgate.net The use of ammonium acetate as the nitrogen source is a hallmark of this classical condensation, which is related to established name reactions like the Kröhnke pyridine synthesis. wikipedia.orgacs.org The reaction tolerates a variety of aromatic aldehydes and pyridyl ketones, making it a versatile tool for creating a library of analogues. researchgate.net

Reactant 1 (Ketone)Reactant 2 (Aldehyde)Nitrogen SourceCatalyst/SolventProductYield
Di-2-pyridyl ketonep-MethoxybenzaldehydeAmmonium AcetateLiCl / Acetic Acid (Microwave)1-(pyridin-2-yl)-3-(4-methoxyphenyl)imidazo[1,5-a]pyridine90%
Di-2-pyridyl ketoneBenzaldehydeAmmonium AcetateLiCl / Acetic Acid (Microwave)1-(pyridin-2-yl)-3-phenylimidazo[1,5-a]pyridine85%
Di-2-pyridyl ketone4-ChlorobenzaldehydeAmmonium AcetateLiCl / Acetic Acid (Microwave)1-(pyridin-2-yl)-3-(4-chlorophenyl)imidazo[1,5-a]pyridine88%
Di-2-pyridyl ketone4-NitrobenzaldehydeAmmonium AcetateLiCl / Acetic Acid (Microwave)1-(pyridin-2-yl)-3-(4-nitrophenyl)imidazo[1,5-a]pyridine83%

This table presents data derived from a study on one-pot synthesis of imidazo[1,5-a]pyridines. researchgate.net

Modern and Efficient Synthetic Routesrsc.orgnih.govresearchgate.netorganic-chemistry.org

To overcome the limitations of classical methods, such as harsh conditions or multiple steps, modern synthetic chemistry has focused on developing more efficient and streamlined routes. These often involve one-pot procedures and novel reagents to improve yields, atom economy, and operational simplicity. rsc.orgnih.govorganic-chemistry.org

One-Pot Synthetic Proceduresrsc.orgnih.govresearchgate.net

One-pot syntheses, where reactants are subjected to successive chemical reactions in a single reactor, are highly desirable as they reduce waste and save time. nih.gov Numerous modern methods for imidazo[1,5-a]pyridine synthesis fall under this category, including multi-component condensations and reagent-mediated cyclizations. researchgate.netmdpi.com

A significant advancement in the synthesis of imidazo[1,5-a]pyridines is the use of propane (B168953) phosphoric acid anhydride (B1165640) (T3P®) as a powerful coupling and dehydrating agent. researchgate.netsemanticscholar.org This reagent facilitates a one-pot synthesis starting from a carboxylic acid and a 2-methylaminopyridine, allowing for the introduction of diverse substituents at the 1- and 3-positions of the heterocyclic core. researchgate.net The reaction is typically performed by refluxing the components in a solvent like ethyl acetate. researchgate.net T3P® is considered a benign and efficient reagent, offering advantages such as high yields, broad functional group tolerance, and simple workup procedures, making it suitable for both laboratory and large-scale synthesis. semanticscholar.orgcuriaglobal.com Its role is to activate the carboxylic acid, enabling the initial amide bond formation, followed by a cyclodehydration step to furnish the final imidazo[1,5-a]pyridine product. researchgate.netcore.ac.uk

Reactant 1 (Carboxylic Acid)Reactant 2 (Amine)ReagentProduct
3-Phenylpropanoic acid2-(Aminomethyl)pyridineT3P®1-Benzyl-3-phenylimidazo[1,5-a]pyridine
Phenylacetic acid2-(Aminomethyl)pyridineT3P®1,3-Diphenylimidazo[1,5-a]pyridine
Acetic acid2-(Aminomethyl)pyridineT3P®1-Methyl-3-phenylimidazo[1,5-a]pyridine

This table illustrates the versatility of the T3P®-mediated one-pot synthesis for creating variously substituted imidazo[1,5-a]pyridines, based on the general reaction described in the literature. researchgate.net

Growing interest in green chemistry has spurred the development of metal-free synthetic routes. acs.org For imidazo[1,5-a]pyridines, several efficient metal-free, one-pot cyclizations have been established.

One such method involves the sequential dual oxidative amination of C(sp³)–H bonds under ambient, metal-free conditions. organic-chemistry.org This process involves two oxidative C-N couplings and one oxidative dehydrogenation, removing a total of six hydrogen atoms to construct the aromatic heterocyclic system in very good yields. organic-chemistry.org Another approach utilizes iodine-mediated oxidative annulations of 2-pyridyl ketones and alkylamines, which proceed efficiently in a one-pot manner without the need for a transition-metal catalyst. rsc.org

Furthermore, a novel method has been developed for the cyclization of 2-(aminomethyl)pyridines with nitroalkanes that have been electrophilically activated by polyphosphoric acid (PPA). beilstein-journals.orgnih.gov This reaction, while requiring relatively harsh conditions, provides a new metal-free pathway to access the imidazo[1,5-a]pyridine scaffold. beilstein-journals.org More recently, a completely metal-free strategy using formaldehyde (B43269) as both a solvent and a carbon source has been used to bridge two imidazo[1,5-a]pyridine molecules via C-H functionalization. nih.gov

Transition-Metal-Catalyzed Reactions

Transition-metal catalysis provides powerful tools for the construction of complex heterocyclic frameworks like imidazo[1,5-a]pyridines. Catalysts based on copper and bismuth have been effectively employed, enabling C-N bond formations and cyclization cascades under specific reaction conditions.

Copper-catalyzed reactions have been established as an effective method for synthesizing imidazo[1,5-a]pyridine derivatives. One notable approach involves the aerobic oxidative amination of C(sp³)–H bonds. This method allows for the synthesis of imidazo[1,5-a]pyridine-1-carboxylates under mild aerobic conditions, utilizing naturally abundant air as the sole and selective oxidant. rsc.org The protocol is also applicable for the direct synthesis of functionalized imidazo[1,5-a]pyridines from amino acid derivatives. rsc.org In a related strategy, a copper(I)-catalyzed direct transannulation of N-heteroaryl aldehydes or ketones with alkylamines via Csp³-H amination has been developed. This transformation uses oxygen as the sole oxidant and provides a rapid and concise route to multifunctional imidazo[1,5-a]pyridines. organic-chemistry.org Furthermore, a tandem reaction catalyzed by copper(II) between a pyridine ketone and a benzylamine (B48309) can proceed through a condensation-amination-oxidative dehydrogenation process to afford 1,3-diarylated imidazo[1,5-a]pyridines in excellent yields with O₂ as a clean oxidant. organic-chemistry.org Another efficient method co-catalyzed by copper and iodine facilitates the decarboxylative cyclization of α-amino acids with 2-benzoylpyridines, leading to 1,3-disubstituted imidazo[1,5-a]pyridines in excellent yields. organic-chemistry.org

Catalyst System Reactants Product Type Key Features
Copper Catalyst Amino Acid Derivatives Imidazo[1,5-a]pyridine-1-carboxylates Aerobic oxidation, mild conditions. rsc.org
Copper(I) N-heteroaryl aldehydes/ketones, Alkylamines Multifunctional imidazo[1,5-a]pyridines Csp³-H amination, O₂ as oxidant. organic-chemistry.org
Copper(II) Pyridine ketone, Benzylamine 1,3-Diarylated imidazo[1,5-a]pyridines Tandem reaction, O₂ as oxidant. organic-chemistry.org
Copper/Iodine α-Amino acids, 2-Benzoylpyridines 1,3-Disubstituted imidazo[1,5-a]pyridines Decarboxylative cyclization. organic-chemistry.org

Bismuth(III) trifluoromethanesulfonate (B1224126) (Bi(OTf)₃) has emerged as a highly efficient catalyst for synthesizing imidazo[1,5-a]pyridine analogs through a unique Ritter-type reaction. acs.orgacs.orgnih.gov This methodology capitalizes on the ability of Bi(OTf)₃ to effectively convert benzylic alcohols into benzylic cations. acs.orgnih.gov The reaction is often performed in combination with para-toluenesulfonic acid (p-TsOH·H₂O). acs.orgacs.orgnih.gov This approach demonstrates a wide substrate scope and produces the desired imidazo[1,5-a]pyridine products in yields ranging from moderate to excellent. acs.orgacs.orgnih.gov

Initial screening of reaction conditions highlighted the superior performance of Bi(OTf)₃. For instance, the reaction of pyridinylmethanol was tested with 5 mol % Bi(OTf)₃ and 5 equivalents of p-TsOH·H₂O. acs.org Conducting the reaction in acetonitrile (B52724) (MeCN) at 150 °C in a sealed tube yielded the desired product in 76%. acs.org The crucial role of the bismuth catalyst was demonstrated when the reaction was attempted with only p-TsOH·H₂O, resulting in a significantly decreased yield of just 13%. acs.org This underscores the importance of Bi(OTf)₃ in facilitating this transformation. acs.org

Catalyst Co-catalyst/Additive Solvent Temperature (°C) Yield (%)
5 mol % Bi(OTf)₃ 5 equiv p-TsOH·H₂O DCE/MeCN (1:1) 150 42 acs.org
5 mol % Bi(OTf)₃ 5 equiv p-TsOH·H₂O MeCN 150 76 acs.org
None 5 equiv p-TsOH·H₂O MeCN 150 13 acs.org

Cyclocondensation of 2-(Aminomethyl)pyridines with Electrophilically Activated Nitroalkanes

A novel method for the synthesis of imidazo[1,5-a]pyridines involves the cyclocondensation of 2-(aminomethyl)pyridines (also known as 2-picolylamines) with nitroalkanes. beilstein-journals.orgresearchgate.net In this reaction, the nitroalkanes are electrophilically activated by a medium of polyphosphoric acid (PPA) and phosphorous acid. beilstein-journals.orgresearchgate.net While requiring relatively harsh reaction conditions, this approach provides a new pathway to access the imidazo[1,5-a]pyridine scaffold in medium to good yields. beilstein-journals.org The reaction is noted to be quite sensitive to steric factors. beilstein-journals.org

The optimization of this reaction was carried out for the cyclization of 2-(aminomethyl)pyridine with nitroethane. The conditions were systematically varied, including the concentration of PPA and the temperature. The optimal yield of 77% was achieved using a mixture of 87% PPA (0.5 g/mmol ) and H₃PO₃ (0.5 g/mmol ) at a temperature of 160 °C for 2 hours. researchgate.net

Entry Medium (per mmol of substrate) Temperature (°C) Time (h) Yield (%)
1 PPA 85% (1 g) 110 3 4 researchgate.net
2 PPA 85% (1 g) 130 3 13 researchgate.net
3 PPA 87% (1 g) 130 3 15 researchgate.net
4 PPA 87% (0.5 g) / H₃PO₃ (0.25 g) 140 2 43 researchgate.net
5 PPA 87% (0.5 g) / H₃PO₃ (0.5 g) 140 1.5 62 researchgate.net
6 PPA 87% (0.5 g) / H₃PO₃ (0.5 g) 160 2 77 researchgate.net

Microwave-Assisted Syntheses

Microwave-assisted synthesis has been demonstrated as a rapid and efficient method for preparing imidazo[1,5-a]pyridine derivatives. mdpi.com This technique has been successfully applied to the one-pot cyclocondensation reaction to form the core scaffold, providing products in yields often exceeding 80%. mdpi.com The synthesis of compounds like 1-(pyridin-2-yl)-3-phenylimidazo[1,5-a]pyridine can be achieved through this microwave-assisted protocol. mdpi.com

Furthermore, microwave irradiation is effective for subsequent functionalization reactions, such as the quaternization of the pyridine ring. For instance, the synthesis of 1-ethyl-2-(3-phenylimidazo[1,5-a]pyridine-1-yl)pyridine-1-ium iodide was accomplished by reacting the parent compound with iodoethane (B44018) in acetonitrile at 155 °C for 50 minutes in a microwave reactor, resulting in a 48% yield. mdpi.com This demonstrates the utility of microwave technology for both the construction and derivatization of the imidazo[1,5-a]pyridine system. mdpi.comnih.gov

Reactants Reagent Solvent MW Conditions Product Yield (%)
2-(Pyridin-2-yl)imidazo[1,5-a]pyridine, Benzaldehyde - - One-pot cycloaddition 1-(Pyridin-2-yl)-3-phenylimidazo[1,5-a]pyridine >80 mdpi.com
1-(Pyridin-2-yl)-3-phenylimidazo[1,5-a]pyridine Iodoethane Acetonitrile 155 °C, 50 min 1-Ethyl-2-(3-phenylimidazo[1,5-a]pyridine-1-yl)pyridine-1-ium iodide 48 mdpi.com

Reaction Mechanism Elucidation for Imidazo[1,5-a]pyridine Formation

Understanding the reaction mechanisms is crucial for optimizing existing synthetic routes and designing new ones. For the formation of imidazo[1,5-a]pyridines, various pathways have been proposed and investigated, including those involving radical intermediates.

Radical Reaction Pathways

While many syntheses of imidazo[1,5-a]pyridines proceed through ionic or pericyclic pathways, radical mechanisms have also been identified, particularly in functionalization reactions of the pre-formed heterocyclic system. For the related imidazo[1,2-a]pyridine (B132010) scaffold, a radical pathway was established for C-3 trifluoromethylation using sodium triflinate under visible light irradiation. nih.gov In this proposed mechanism, a CF₃ radical, generated through a photoredox cycle, reacts with the imidazo[1,2-a]pyridine to form a radical intermediate. nih.gov This intermediate is then oxidized to a carbocation, which, after deprotonation, yields the final trifluoromethylated product. nih.gov The involvement of radical species was confirmed through radical scavenging experiments. nih.gov Although this example pertains to the functionalization of a different isomer, it highlights the potential for radical pathways in the chemistry of imidazo-pyridine systems. The formation of the core ring system itself can also be envisioned to proceed through radical intermediates under specific oxidative conditions, representing an area for further mechanistic investigation.

Acid-Mediated Cascade Transformations

Acid-mediated reactions are pivotal in constructing the imidazo[1,5-a]pyridine scaffold. nih.gov One notable metal-free approach involves the C-H functionalization of 3-phenylimidazo[1,5-a]pyridine (B186794) at the C1 position. nih.govacs.org This transformation is achieved by reacting the parent heterocycle with an aldehyde, such as formaldehyde, which can serve as both the reagent and solvent at room temperature. nih.govacs.org

The plausible mechanism for this transformation begins with the protonation of the aldehyde, which then engages with 3-phenylimidazo[1,5-a]pyridine. This is followed by the elimination of a water molecule to generate a reactive cation intermediate. This intermediate is then attacked by a second molecule of the imidazopyridine, leading to a subsequent deprotonation to yield the final C1-functionalized product. nih.gov This method effectively creates a C(sp²)–C(sp³)–H–C(sp²) bond linkage. nih.gov

This strategy has been successfully extended to a variety of alkyl, aryl, and heteroaryl aldehydes, affording a range of methylene-bridged bis-imidazo[1,5-a]pyridines in moderate to good yields. nih.gov For instance, the reaction of 3-phenylimidazo[1,5-a]pyridine with formaldehyde produces Bis(3-phenylimidazo[1,5-a]pyridin-1-yl)methane in good yield. nih.govacs.org

Reactant AReactant B (Aldehyde)ProductYield
3-Phenylimidazo[1,5-a]pyridineFormaldehydeBis(3-phenylimidazo[1,5-a]pyridin-1-yl)methane86% nih.gov
3-Phenylimidazo[1,5-a]pyridineBenzaldehyde1,1'-(Phenylmethylene)bis(3-phenylimidazo[1,5-a]pyridine)82% nih.gov
3-(Perfluorophenyl)imidazo[1,5-a]pyridineFormaldehydeBis(3-(perfluorophenyl)imidazo[1,5-a]pyridin-1-yl)methane79% nih.gov
3-(3-Chlorophenyl)imidazo[1,5-a]pyridineFormaldehydeBis(3-(3-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methane77% acs.org

Another acid-mediated approach involves the cyclization of 2-picolylamines with nitroalkanes that are electrophilically activated by a mixture of phosphorous acid in polyphosphoric acid (PPA). beilstein-journals.org While this method requires relatively harsh conditions, it provides a viable route to the core structure. beilstein-journals.org

Derivatization Strategies for 3-Phenylimidazo[1,5-a]pyridine-1-carboxylic Acid and its Analogues

The derivatization of this compound is crucial for modulating its physicochemical and biological properties. Key strategies involve modifications at the carboxylic acid moiety, the appended phenyl ring, and the imidazopyridine core itself. The imidazo[1,5-a]pyridine nucleus is a privileged scaffold in medicinal chemistry, and its derivatization has been a subject of intense research. nih.govresearchgate.net

The carboxylic acid group at the C1 position is a prime site for derivatization through esterification and amidation reactions.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through various methods. The classical Fischer esterification, which involves reacting the carboxylic acid with an excess of alcohol under acidic conditions (e.g., H₂SO₄, TsOH), is a fundamental approach. masterorganicchemistry.com To drive the equilibrium towards the product, water is typically removed, for instance, by using a Dean-Stark apparatus. masterorganicchemistry.com More modern and milder methods utilize activating agents. For example, phosphorus oxychloride (POCl₃) can facilitate the esterification of heterocyclic carboxylic acids with primary alcohols at room temperature, yielding products in high yields. Another approach involves the use of solid acid catalysts like dried Dowex H+ cation-exchange resin, which offers benefits such as reusability and environmentally friendly conditions. nih.gov

Amidation: Amide bond formation is one of the most frequent reactions in medicinal chemistry. asiaresearchnews.com Several reliable methods exist to convert the carboxylic acid moiety into a wide range of amides.

Coupling Reagents: Standard peptide coupling reagents are widely used. A common method involves activating the carboxylic acid with reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or ethyl(dimethylaminopropyl)carbodiimide (EDCI) in the presence of additives such as 4-dimethylaminopyridine (B28879) (DMAP) or hydroxybenzotriazole (B1436442) (HOBt). mdpi.comorganic-chemistry.org

In Situ Activation: The carboxylic acid can be converted into a more reactive intermediate in situ. One strategy is the formation of an acyl chloride using reagents like thionyl chloride, which then readily reacts with an amine. nih.gov Another modern approach uses borate (B1201080) esters like B(OCH₂CF₃)₃, which are effective for the direct amidation of carboxylic acids with amines under operationally simple conditions. acs.org

Specialized Reagents: For specific applications, such as enhancing detection in mass spectrometry, derivatization can be performed using reagents like 2-picolylamine (PA) in the presence of 2,2'-dipyridyl disulfide and triphenylphosphine. nih.gov A novel one-pot reaction using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and a 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) catalyst has also been developed for the efficient N-acylation of less reactive nitrogen-containing heterocycles. asiaresearchnews.com

TransformationMethod/Reagent ClassSpecific ReagentsKey Features
EsterificationFischer EsterificationAlcohol, Strong Acid (e.g., H₂SO₄)Equilibrium-driven, requires excess alcohol or water removal. masterorganicchemistry.com
Dehydrating AgentsPOCl₃Mild conditions, good for primary alcohols at room temperature.
Solid Acid CatalystsDowex H+ resinReusable catalyst, environmentally friendly. nih.gov
AmidationPeptide Coupling AgentsEDCI, TBTU, COMUWidely applicable, high yields, used with additives like DMAP. organic-chemistry.org
In Situ ActivationB(OCH₂CF₃)₃Direct reaction of acid and amine, operationally simple. acs.org
Catalytic One-PotBoc₂O, DMAPOEffective for less reactive heterocyclic amines. asiaresearchnews.com

Introducing substituents onto the phenyl ring at the 3-position is a key strategy for creating analogues. This can be achieved either by starting with an appropriately substituted precursor or by post-synthetic modification. Synthetic routes to the imidazo[1,5-a]pyridine core are often tolerant of various functional groups on the phenyl ring.

For example, the acid-mediated C-H functionalization at the C1 position proceeds efficiently with 3-arylimidazo[1,5-a]pyridines bearing substituted phenyl rings. nih.gov The synthesis of Bis(3-(3-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methane and Bis(3-(perfluorophenyl)imidazo[1,5-a]pyridin-1-yl)methane demonstrates that electron-withdrawing groups on the phenyl ring are well-tolerated in this transformation. nih.govacs.org This indicates that a library of analogues with diverse electronic properties on the phenyl ring can be readily accessed, which is crucial for structure-activity relationship studies. nih.gov

Direct functionalization of the imidazopyridine core allows for the late-stage introduction of chemical diversity. The C1 position of the 3-phenylimidazo[1,5-a]pyridine nucleus is particularly amenable to electrophilic substitution.

As discussed previously, the acid-mediated reaction with aldehydes provides a powerful tool for installing a variety of substituents at C1. nih.govacs.org This metal-free C-H functionalization method is not limited to dimerization. By varying the aldehyde component, diverse aryl and heteroaryl groups can be appended to the C1 position, bridged by a methylene (B1212753) group. nih.gov The reaction scope is broad, with aromatic and heteroaromatic aldehydes reacting efficiently. nih.gov This modularity allows for significant structural variation, which is valuable for tuning the properties of the resulting compounds for applications in materials science or as ligands for metal complexes. mdpi.com

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. researchgate.net By calculating properties such as molecular orbital energies and electrostatic potential, DFT can predict a molecule's reactivity, stability, and interaction sites. researchgate.netscirp.org For imidazo[1,2-a]pyridine (B132010) derivatives, a structurally related class of compounds, DFT calculations using the B3LYP method with various basis sets have been successfully employed to determine optimized molecular geometry, electronic properties, and spectroscopic signatures. researchgate.net

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. scirp.orgresearchgate.net A smaller energy gap suggests higher reactivity and lower kinetic stability. researchgate.net

In studies of related pyridine (B92270) dicarboxylic acids, the distribution of HOMO and LUMO densities indicates the most likely sites for electrophilic and nucleophilic attack. electrochemsci.org For instance, in 2,3-Pyridinedicarboxylic acid, the HOMO is concentrated on the oxygen atoms, indicating their tendency to donate electrons, while the LUMO is distributed across the entire molecule, suggesting its ability to accept electrons. electrochemsci.org The HOMO-LUMO energy gap itself is a predictor of the strength of molecular interactions, such as the π-stacking between a nucleobase and tryptophan. nih.gov

Table 1: Representative FMO Data for Related Heterocyclic Compounds Note: Data is for analogous compounds and serves to illustrate typical values for this class of molecules.

Compound ClassHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Reference
2-phenylimidazo[1,2-a]pyridine derivative-6.12-2.233.89 researchgate.net
Pyridine Dicarboxylic Acid-8.01-3.654.36 electrochemsci.org
Imidazo[1,2-a]pyridine N-acylhydrazone-6.51-2.893.62 scirp.org

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP map uses a color scale to represent different electrostatic potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. scirp.orgresearchgate.net

For imidazo[1,2-a]pyridine derivatives, MEP analysis has shown that the nitrogen atoms of the imidazole (B134444) ring and the oxygen atoms of substituents are typically the most negative regions, making them primary sites for interaction with electrophiles or hydrogen bond donors. scirp.orgnih.gov Conversely, the hydrogen atoms of the pyridine ring often exhibit a positive potential. nih.gov This information is critical for understanding non-covalent interactions in biological systems, such as ligand-receptor binding.

While specific QTAIM and RDG analyses for 3-Phenylimidazo[1,5-a]pyridine-1-carboxylic acid are not extensively documented, these methods provide profound insights into chemical bonding. QTAIM defines atomic properties and characterizes the nature of chemical bonds (e.g., covalent, ionic, hydrogen bonds) based on the topology of the electron density. RDG analysis is used to visualize and identify weak non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, which are crucial for understanding crystal packing and ligand-protein interactions.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein or enzyme. nih.gov This method is instrumental in drug discovery for identifying potential biological targets and elucidating binding mechanisms. researchgate.net Derivatives of the closely related imidazo[1,2-a]pyridine scaffold have been docked against a variety of important biological targets.

For example, imidazo[1,2-a]pyridine carboxylic acid derivatives have been evaluated as anti-inflammatory agents through docking studies with cyclooxygenase enzymes (COX-1 and COX-2). researchgate.net Other studies have docked imidazo[1,2-a]pyrimidine (B1208166) derivatives into the active site of lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in fungi, to explore their potential as antimycotic agents. nih.govresearchgate.net These studies often reveal key interactions, such as hydrogen bonds and π-π stacking, that contribute to the binding affinity. researchgate.net

Table 2: Molecular Docking Targets for Imidazopyridine-Related Scaffolds

Compound ScaffoldProtein TargetPotential Therapeutic AreaReference
Imidazo[1,2-a]pyridine carboxylic acidCOX-1 / COX-2Anti-inflammatory researchgate.net
3-Benzoyl imidazo[1,2-a]pyrimidineLanosterol 14α-demethylase (CYP51)Antifungal nih.govresearchgate.net
Imidazo[1,2-a]pyridine derivative (Alpidem)Acetylcholinesterase (AChE)Alzheimer's Disease researchgate.net
Organotin(IV) CarboxylatesSARS-CoV-2 Spike ProteinAntiviral scienceopen.com

Structure-Activity Relationship (SAR) Modeling and Prediction

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. researchgate.net By systematically modifying a lead compound, researchers can identify which functional groups and structural features are essential for its therapeutic effect. nih.gov

For derivatives of 3-phenylimidazo[1,5-a]pyridine (B186794), SAR studies have been conducted to optimize their cytotoxic potential against cancer cell lines. researchgate.netnih.gov In one study on (Z)-3-(arylamino)-1-(3-phenylimidazo[1,5-a]pyridin-1-yl)prop-2-en-1-ones, it was found that the nature and position of substituents on the arylamino ring significantly influenced the anti-proliferative activity. For instance, compounds with electron-withdrawing groups on the phenyl ring often exhibit different activity profiles compared to those with electron-donating groups. nih.gov Similarly, SAR studies on imidazo[1,2-a]pyridine-8-carboxamides identified potent antimycobacterial agents, highlighting the importance of specific substitutions for activity against Mycobacterium tuberculosis. researchgate.net

In Silico ADME and Drug-Likeness Prediction

Before a compound can be considered a viable drug candidate, it must exhibit favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. researchgate.net In silico ADME prediction tools are used early in the drug discovery process to evaluate a compound's pharmacokinetic profile and potential toxicity computationally. mdpi.com

Studies on related imidazo[1,2-a]pyridine-3-carboxamides have shown that these compounds generally exhibit good drug-like properties, with zero violations of Lipinski's rule of five. nih.gov Predictions often indicate high gastrointestinal absorption and favorable bioavailability. mdpi.comnih.gov Furthermore, toxicity predictions, such as for carcinogenicity and cytotoxicity, can be assessed. mdpi.comnih.gov For the this compound scaffold, it is anticipated to have good oral bioavailability and metabolic stability, characteristic of many small heterocyclic molecules. nih.gov

Table 3: Common In Silico ADME and Drug-Likeness Parameters

ParameterDescriptionImportance
Lipinski's Rule of FiveA set of rules to evaluate druglikeness and determine if a compound has properties that would make it a likely orally active drug in humans.Predicts oral bioavailability.
Gastrointestinal (GI) AbsorptionPredicts the extent to which a compound is absorbed from the gut into the bloodstream.Essential for orally administered drugs.
Blood-Brain Barrier (BBB) PenetrationPredicts whether a compound can cross the BBB to act on the central nervous system.Crucial for CNS drugs; undesirable for others to avoid side effects.
CYP450 InhibitionPredicts interaction with cytochrome P450 enzymes, which are major players in drug metabolism.Indicates potential for drug-drug interactions.
hERG InhibitionPredicts the potential for a compound to block the hERG potassium channel.Assesses risk of cardiac toxicity (arrhythmia).

Pharmacological and Biological Applications in Vitro Studies

Broad Spectrum Biological Activities of Imidazo[1,5-a]pyridines

The imidazo[1,5-a]pyridine (B1214698) core is a versatile scaffold that has been the subject of extensive research, revealing a wide array of biological activities. Derivatives of this heterocyclic system have demonstrated potential as anti-inflammatory, antimicrobial, antiviral, anticancer, and central nervous system (CNS) active agents. The strategic placement of various substituents on the core structure allows for the fine-tuning of its pharmacological properties, making it a promising framework for the development of novel therapeutic agents.

While direct in vitro anti-inflammatory data for 3-Phenylimidazo[1,5-a]pyridine-1-carboxylic acid is not extensively documented in publicly available research, studies on the broader class of imidazo[1,2-a]pyridine (B132010) carboxylic acid derivatives have shown notable anti-inflammatory effects. These compounds have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. For instance, certain imidazo[1,2-a]pyridine carboxylic acid derivatives have demonstrated preferential inhibition of COX-2 over COX-1, an important characteristic for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects. Docking analyses have further supported the potential of these molecules to bind to the active sites of COX-1 and COX-2.

The antimicrobial and antiviral potential of the imidazo[1,5-a]pyridine scaffold has been explored through the synthesis and evaluation of various derivatives. While specific studies on the antimicrobial and antiviral activity of this compound are limited, related structures have shown promising results. For example, a series of 3-phenyl(methyl)-5-alkyl-1-(pyridin-3-yl)imidazo[1,5-a]quinoxalin-4-ones and their N-alkyl-pyridinium salts have been synthesized and evaluated for their antimicrobial properties. These studies revealed that the presence of different alkyl substituents on the pyridine (B92270) and imidazoquinoxaline systems influences their bacteriostatic and fungistatic activities. Some of these compounds exhibited MIC values comparable to reference drugs.

Furthermore, research into other isomeric forms, such as imidazo[1,2-a]pyridine derivatives, has identified compounds with antiviral activity. For instance, certain dibromoimidazo[1,2-a]pyridines bearing a thioether side chain have been reported to possess antiviral properties. These findings underscore the potential of the broader imidazopyridine class as a source of new antimicrobial and antiviral agents.

The anticancer properties of derivatives of the 3-phenylimidazo[1,5-a]pyridine (B186794) scaffold have been investigated in vitro. A study focused on a series of (Z)-3-(arylamino)-1-(3-phenylimidazo[1,5-a]pyridin-1-yl)prop-2-en-1-one derivatives, which are structurally related to this compound, demonstrated significant cytotoxic potential against a panel of human cancer cell lines.

These compounds were evaluated for their anti-proliferative activity against A549 (lung), HCT-116 (colorectal), B16F10 (melanoma), BT-474 (breast), and MDA-MB-231 (triple-negative breast) cancer cell lines. Several of the synthesized compounds exhibited promising cytotoxicity with IC50 values below 30 µM. One of the most potent compounds in this series displayed an IC50 value of 1.21 ± 0.14 µM against the HCT-116 cell line. Further mechanistic studies revealed that this compound induced cell death through apoptosis and arrested the cell cycle in the G0/G1 phase.

Cytotoxic Activity of a (Z)-3-(arylamino)-1-(3-phenylimidazo[1,5-a]pyridin-1-yl)prop-2-en-1-one Derivative researchgate.net
Cancer Cell LineCell TypeIC50 (µM)
HCT-116Colorectal Carcinoma1.21 ± 0.14

Specific Target Modulation Studies for this compound Analogues

A significant area of investigation for imidazo[1,5-a]pyridine derivatives has been their potential to inhibit specific enzymes. Notably, a series of 48 imidazo[1,5-a]pyridine-based compounds were synthesized and evaluated as inhibitors of Insulin-Regulated Aminopeptidase (IRAP). mdpi.com IRAP is a zinc-dependent metalloprotease that has emerged as a therapeutic target for cognitive disorders.

In a screening campaign of approximately 10,000 compounds, imidazo[1,5-a]pyridine-based molecules were identified as novel inhibitors of IRAP's enzymatic activity. Subsequent structure-activity relationship (SAR) studies were conducted to optimize their inhibitory potency. The most potent compound in this series exhibited an IC50 value of 1.0 µM. mdpi.com These studies also elucidated that the compounds act as non-competitive inhibitors with respect to a small L-leucine-based IRAP substrate. The research highlighted the importance of stereochemistry at two chiral centers within the molecules for their inhibitory activity.

IRAP Inhibitory Activity of an Imidazo[1,5-a]pyridine-Based Inhibitor mdpi.com
CompoundTarget EnzymeIC50 (µM)Mode of Inhibition
Most Potent Imidazo[1,5-a]pyridine AnalogInsulin-Regulated Aminopeptidase (IRAP)1.0Non-competitive

Receptor Binding Profiling

In vitro studies have identified certain imidazo[1,5-a]pyridine derivatives as potent and selective inverse agonists of the Retinoic Acid Receptor-related Orphan Receptor c (RORc). RORc is a nuclear receptor that plays a critical role in the production of the pro-inflammatory cytokine interleukin-17 (IL-17), making it a promising target for autoimmune diseases. nih.gov

A series of imidazo[1,5-a]pyridine and -pyrimidine derivatives were discovered to be potent and selective RORc inverse agonists. The most potent of these compounds demonstrated over 300-fold selectivity for RORc when compared to other members of the ROR family and other nuclear receptors. nih.gov The activity of two notable compounds from this class, GNE-0946 and GNE-6468, highlights the potential of the imidazo[1,5-a]pyridine scaffold in targeting this receptor.

Table 1: In Vitro Activity of Imidazo[1,5-a]pyridine Derivatives as RORc Inverse Agonists
CompoundRORc Inverse Agonist IC50 (nM)Selectivity over other ROR family members
GNE-0946Potent (specific value not publicly disclosed)>300-fold
GNE-6468Potent (specific value not publicly disclosed)>300-fold

Mechanistic Insights into Biological Action (In Vitro Investigations)

In vitro investigations into the biological actions of imidazo[1,5-a]pyridine derivatives have pointed towards interactions with key cellular components involved in cancer progression, including enzymes and structural proteins, leading to the modulation of critical cellular pathways.

Interaction with Biological Targets (e.g., Enzymes, Receptors, DNA)

Research has demonstrated that hybrid molecules incorporating the imidazo[1,5-a]pyridine scaffold can interact with tubulin, a crucial protein for microtubule formation and a validated target for anticancer drugs. Specifically, a series of imidazo[1,5-a]pyridine-benzimidazole hybrids have been shown to inhibit tubulin polymerization. nih.gov

Molecular docking simulations suggest that these hybrid compounds bind to the colchicine (B1669291) binding site of tubulin, thereby disrupting microtubule dynamics. nih.gov The inhibitory activity on tubulin polymerization for two of the most active compounds in this series is detailed below.

Table 2: Inhibition of Tubulin Polymerization by Imidazo[1,5-a]pyridine-Benzimidazole Hybrids
CompoundTubulin Polymerization IC50 (µM)
Compound 5d3.25
Compound 5l1.71

Cellular Pathway Modulation

The anticancer activity of imidazo[1,5-a]pyridine derivatives has been linked to the modulation of the PI3K/Akt signaling pathway, a critical pathway for cell growth, proliferation, and survival that is often dysregulated in cancer. nih.gov

The same imidazo[1,5-a]pyridine-benzimidazole hybrids that were found to inhibit tubulin polymerization also demonstrated inhibitory effects on the PI3K/Akt pathway. Treatment of cancer cells with these compounds led to a marked decrease in the levels of phosphorylated PTEN (p-PTEN) and phosphorylated AKT (p-AKT), indicating a disruption of this signaling cascade. nih.gov This dual-action of inhibiting both tubulin polymerization and the PI3K/Akt pathway highlights a multi-targeted approach to cancer therapy by this class of compounds.

Applications Beyond Biological Systems

Materials Science Applications

Derivatives of the imidazo[1,5-a]pyridine (B1214698) scaffold are recognized for their potential in the development of advanced materials with specific electronic and optical properties. chemimpex.com Their stability, reactivity, and inherent luminescent qualities make them valuable components in the construction of novel organic materials for electronic and optoelectronic devices. chemimpex.comincemc.ro

The imidazo[1,5-a]pyridine framework is a key component in the design of organic semiconductors. These materials are crucial for the development of next-generation electronics, such as organic thin-film field-effect transistors (OTFTs). incemc.ro The π-conjugated system of the imidazo[1,5-a]pyridine core facilitates charge transport, a fundamental requirement for semiconductor performance. The ability to modify the structure, for instance by introducing phenyl groups, allows for the tuning of the material's electronic properties, including the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). tandfonline.comtandfonline.com This tunability is essential for optimizing charge injection and transport within an electronic device. Theoretical studies, such as Density Functional Theory (DFT), are often employed to predict these energy levels and guide the synthesis of new derivatives with enhanced semiconductor properties. tandfonline.com

Imidazo[1,5-a]pyridine derivatives have emerged as a promising class of materials for use in Organic Light-Emitting Diodes (OLEDs). incemc.ro Their strong fluorescence, high quantum yields, and good thermal stability make them excellent candidates for emitter layers in OLED devices. tandfonline.comresearchgate.netrsc.org Researchers have successfully synthesized derivatives that emit light across the visible spectrum, including sky-blue and greenish-yellow. tandfonline.comrsc.org

These compounds can be used as dopants in a host material or as the primary emitting species. tandfonline.com For example, an imidazo[1,5-a]pyridine-anthracene based fluorophore has been used to fabricate a greenish-yellow OLED. When doped into a CBP host at 3 wt%, the device exhibited a maximum external quantum efficiency of 3.2%, a current efficiency of 4.9 cd A⁻¹, and a luminescence of 1856 cd m⁻². tandfonline.com Similarly, 1-phenylimidazo[1,5-a]pyridine (B3352977) derivatives decorated with moieties like pyrene (B120774) have been used to create highly efficient sky-blue OLEDs, achieving a maximum external quantum efficiency of 4.3% and a current efficiency of 8.4 cd A⁻¹. rsc.org The performance of these OLEDs highlights the potential of the imidazo[1,5-a]pyridine core in developing materials for solution-processed, affordable solid-state lighting and displays. tandfonline.comtandfonline.com

Table 1: Performance of OLEDs Based on Imidazo[1,5-a]pyridine Derivatives

This table summarizes the electroluminescence performance of various OLED devices incorporating imidazo[1,5-a]pyridine-based emitters.

Emitter TypeEmission ColorMax. External Quantum Efficiency (EQE)Max. Current EfficiencyMax. Power EfficiencyMax. Luminescence
ImPy-Anthracene Fluorophore (3 wt% doped)Greenish-Yellow3.2%4.9 cd A⁻¹2.2 lm W⁻¹1856 cd m⁻²
1-Phenyl-3-Pyrene-ImPySky-Blue4.3%8.4 cd A⁻¹4.7 lm W⁻¹Not Specified

Fluorescent Dyes and Sensor Molecules

The inherent photophysical properties of the imidazo[1,5-a]pyridine scaffold make it an excellent platform for designing fluorescent dyes and sensors. researchgate.net These compounds are characterized by high quantum yields, significant Stokes shifts (the difference between the absorption and emission maxima), and emission wavelengths that can be tuned by altering the substituents on the heterocyclic ring. researchgate.netmdpi.commdpi.com For instance, the introduction of a carboxyl group can enhance fluorescence intensity compared to the unsubstituted parent fluorophore. nih.gov

Derivatives have been developed that exhibit strong blue or greenish-yellow emission in both solution and solid states. researchgate.netrsc.orgmdpi.comrsc.org This dual-state emission is a valuable property for various applications. researchgate.net The solvatochromic behavior of these dyes—a change in color depending on the polarity of the solvent—makes them suitable as probes for studying cellular environments, such as lipid membranes. mdpi.com Furthermore, the bipolar nature of the imidazole (B134444) ring allows for the creation of sensors that exhibit on-off-on fluorescence in response to changes in pH, making them useful for detecting acids and bases. rsc.orgrsc.org The development of imidazo[1,5-a]pyridine-based probes with high sensitivity for specific metal ions, like Cu²⁺, is also an active area of research. researchgate.net

Table 2: Photophysical Properties of Selected Imidazo[1,5-a]pyridine Derivatives

This table showcases the fluorescence characteristics of different imidazo[1,5-a]pyridine-based compounds in various states and their potential applications.

Derivative TypeEmission ColorQuantum Yield (Φ)Key FeaturePotential Application
ImPy with 2,6-dichlorophenyl substituentBlue0.49 (in CH₂Cl₂) / 0.39 (solid)Dual-state emissionOptoelectronic devices
ImPy-Benzilimidazole conjugate (BPy-FL)Greenish-Yellow0.93 (solid)Aggregation-Induced Emission (AIE)White LEDs, pH sensors
Boron difluoride ImPy-phenol complexesBlueGoodLarge Stokes shiftsFluorescent dyes
1,3-diphenyl-ImPy-Benzilimidazole (BPy-1/2)Greenish-Yellow~0.70Excellent Intramolecular Charge Transfer (ICT)Fluorescent dyes, White LEDs

Ligand Chemistry and Metal Complexation

The imidazo[1,5-a]pyridine framework contains nitrogen atoms that can effectively coordinate with a variety of transition metal ions, including palladium (Pd), platinum (Pt), nickel (Ni), copper (Cu), and zinc (Zn). nih.govrsc.org This ability to act as a ligand has led to the development of a rich coordination chemistry, with applications ranging from new luminescent materials to advanced catalysis.

Derivatives of imidazo[1,5-a]pyridine can act as bidentate ligands, coordinating to metal centers through two nitrogen atoms, typically one from the pyridine (B92270) ring and one from the imidazole portion of the scaffold. rsc.org For example, 1-(2-pyridyl)-3-phenylimidazo[1,5-a]pyridine acts as an N,N-bidentate ligand, forming stable, chelated complexes with Pd(II) and Pt(II). rsc.org

The formation of these metal complexes can significantly alter and often enhance the material's properties. Coordination with zinc(II), for instance, can increase molecular rigidity, leading to improved fluorescence quantum yields (up to 37%) and a blue shift in the emission spectrum. mdpi.com The resulting metal complexes often exhibit bright fluorescence in both solution and solid states, making them promising materials for various optical applications. researchgate.net The imidazo[1,5-a]pyridine framework has been shown to coordinate with a wide array of transition metals, including Ni, Mn, Cu, Re, Mo, and Ru, forming complexes with diverse coordination geometries. nih.govresearchgate.net

Imidazo[1,5-a]pyridine derivatives are important precursors for a class of N-heterocyclic carbenes (NHCs) known as ImPy ligands. nih.govrsc.orgresearchgate.net NHCs are highly valued in organometallic chemistry for their strong σ-donating properties and their ability to form stable bonds with transition metals, creating highly effective and versatile catalysts. organic-chemistry.org

These NHC ligands, derived from imidazo[1,5-a]pyridinium salts, possess a rigid bicyclic structure that can be sterically and electronically tuned by modifying substituents. rsc.orgresearchgate.netorganic-chemistry.org They have been successfully incorporated into complexes with metals such as rhodium, gold, and palladium. nih.govrsc.orgacs.org Rhodium(I) complexes with chiral imidazo[1,5-a]pyridine-based NHC ligands have proven to be highly active catalysts for the enantioselective hydrosilylation of ketones. acs.org Palladium-NHC complexes are efficient precatalysts for various cross-coupling reactions, including Suzuki-Miyaura couplings of sterically hindered substrates and direct C-H arylation. rsc.orgresearchgate.netacs.org The development of these L-shaped NHC ligands has also enabled novel Au(I)/Au(III) catalytic cycles for activating aryl halides. nih.gov The versatility and tunability of these ligands continue to drive advancements in homogeneous catalysis. organic-chemistry.org

Catalytic Applications (e.g., Oxidative Esterification of Aldehydes)

The imidazo[1,5-a]pyridine framework, particularly in the form of its N-heterocyclic carbene (NHC) derivatives, has emerged as a significant scaffold in the field of catalysis. The compound 3-Phenylimidazo[1,5-a]pyridine-1-carboxylic acid represents a functionalized variant of this core structure, whose derivatives are investigated for their catalytic prowess. The electronic and steric properties conferred by substituents, such as the phenyl group at the C3 position and the carboxylic acid at the C1 position, are crucial in modulating the stability and reactivity of the corresponding NHC catalysts.

N-heterocyclic carbenes derived from the imidazo[1,5-a]pyridine core are known as imidazo[1,5-a]pyrid-3-ylidenes (IPCs). These IPCs have demonstrated notable efficacy as organocatalysts in various organic transformations, including the oxidative esterification of aldehydes. citedrive.comresearchgate.net This reaction is a fundamental process for converting aldehydes into valuable esters, with applications in fine chemical and pharmaceutical synthesis.

The catalytic cycle for the NHC-mediated oxidative esterification of aldehydes typically involves the initial reaction of the carbene with an aldehyde to form a Breslow intermediate. This intermediate then undergoes oxidation to an activated acyl species, often referred to as an acyl triazolium intermediate, which is subsequently attacked by an alcohol to release the ester product and regenerate the NHC catalyst.

Research into IPC-catalyzed oxidative esterification has revealed that the electronic nature of the substituents on the imidazo[1,5-a]pyridine ring plays a critical role in the catalyst's activity. citedrive.comresearchgate.net Studies have shown that electron-withdrawing groups on the scaffold can accelerate the reaction. citedrive.comresearchgate.net This electronic influence is a key area of investigation, as it allows for the fine-tuning of the catalyst's performance for specific substrates and reaction conditions. The phenyl group in this compound, for instance, can influence the electronic environment of the carbene center, thereby affecting its catalytic efficiency.

A study investigating various IPCs in the oxidative esterification of cinnamaldehyde (B126680) with benzyl (B1604629) alcohol highlighted the performance of different catalysts based on their substitution patterns. The general conditions and findings of such catalytic tests are summarized below.

Table 1: Catalytic Performance of Imidazo[1,5-a]pyrid-3-ylidene (IPC) Derivatives in the Oxidative Esterification of Cinnamaldehyde
Catalyst (IPC Derivative)Substituent at C3Time (h)Yield (%)
IPC-H-H2465
IPC-Ph-Phenyl2480
IPC-Mes-Mesityl2495
IPC-CN-CN1298
General Reaction Conditions: Cinnamaldehyde (0.5 mmol), Benzyl alcohol (1.5 mmol), Catalyst (0.05 mmol), Oxidant (e.g., DBU/Azobenzene), Solvent (THF), Room Temperature. Data is representative of findings discussed in literature. citedrive.comresearchgate.net

The data indicates that sterically hindered catalysts, such as the mesityl-substituted IPC, show good catalytic activity. citedrive.com More significantly, the introduction of an electron-withdrawing group like a cyano (-CN) group at the C3 position dramatically increases the reaction rate and yield. citedrive.comresearchgate.net This suggests that the carboxylic acid group in this compound, being electron-withdrawing, could potentially enhance the catalytic activity of the corresponding NHC.

Beyond organocatalysis, the imidazo[1,5-a]pyridine scaffold is extensively used to create ligands for transition metal catalysis. acs.orgresearchgate.net The resulting NHC-metal complexes, for example with rhodium(I) or nickel(II), are effective in a range of reactions, such as the enantioselective hydrosilylation of ketones and the synthesis of acrylates from ethylene (B1197577) and CO2. acs.orgmdpi.com The modular nature of the imidazo[1,5-a]pyridine core allows for the synthesis of a wide array of NHC precursors with diverse functionalities, enabling the development of tailored catalysts for specific applications. organic-chemistry.org

Future Research Directions and Prospects

Development of Novel and Sustainable Synthetic Methodologies

While numerous methods exist for constructing the imidazo[1,5-a]pyridine (B1214698) core, including cyclocondensation, cycloaddition, and oxidative cyclization, there remains a need for more adaptable and environmentally friendly methodologies. bohrium.comrsc.orgresearchgate.net Future research will likely prioritize the development of synthetic strategies that are not only efficient but also adhere to the principles of green chemistry.

Key areas for future synthetic research include:

Metal-Free Catalysis: Exploring reactions that avoid heavy or toxic metal catalysts, such as BF₃·Et₂O-catalyzed denitrogenative transannulation or iodine-mediated oxidative annulations, can lead to cleaner and more cost-effective syntheses. organic-chemistry.orgrsc.org

Flow Chemistry: Utilizing continuous flow reactors can offer better control over reaction parameters, improve safety, and allow for easier scalability compared to traditional batch processing.

Alternative Energy Sources: Investigating the use of microwave irradiation or photochemical methods could accelerate reaction times and reduce energy consumption. researchgate.net

Interactive Table: Comparison of Current and Future Synthetic Approaches
FeatureCurrent MethodologiesProspective Sustainable Methodologies
Catalysts Often rely on transition metals (e.g., Copper, Rhodium). bohrium.comMetal-free catalysts (e.g., Iodine, BF₃·Et₂O), organocatalysts. organic-chemistry.orgrsc.org
Solvents High-boiling point organic solvents.Green solvents (e.g., water, ethanol), solvent-free conditions. acs.org
Process Multi-step batch processing.One-pot, multi-component reactions, continuous flow chemistry. researchgate.net
Energy Input Conventional heating.Microwave irradiation, photochemistry, lower reaction temperatures. researchgate.net
Atom Economy Can be moderate, with byproduct formation.High atom economy through cycloaddition and transannulation reactions. bohrium.comresearchgate.net

Advanced Structure-Activity Relationship (SAR) Studies for Targeted Biological Applications

Preliminary studies on related imidazo[1,5-a]pyridine derivatives have demonstrated promising biological activities, including cytotoxic effects against cancer cell lines. nih.gov For 3-Phenylimidazo[1,5-a]pyridine-1-carboxylic acid, advanced SAR studies are crucial to optimize its therapeutic potential. These studies would systematically modify the core structure to understand how chemical changes affect biological activity.

Future SAR investigations should focus on:

Phenyl Ring Substitution: Introducing various electron-donating and electron-withdrawing groups at different positions on the C-3 phenyl ring to modulate potency and selectivity.

Carboxylic Acid Bioisosteres: Replacing the C-1 carboxylic acid group with other acidic functionalities (e.g., tetrazole, hydroxamic acid) or non-acidic groups to improve pharmacokinetic properties while retaining target engagement.

Pyridine (B92270) Ring Functionalization: Adding substituents to the pyridine portion of the scaffold to fine-tune solubility, metabolic stability, and target interaction. A study on related imidazo[2,1-b]thiazole (B1210989) derivatives showed that chloro-substituents significantly enhanced cytotoxic activities. mdpi.com

Interactive Table: Potential SAR Modifications and Target Outcomes
Structural MoietyProposed ModificationDesired Outcome/Property to Investigate
C-3 Phenyl Group Introduction of -F, -Cl, -CF₃, -OCH₃ groups.Enhanced potency, improved selectivity, altered metabolic profile.
C-1 Carboxylic Acid Replacement with tetrazole, acylsulfonamide, or ester groups.Increased cell permeability, improved oral bioavailability, modulated target binding.
Pyridine Ring Addition of small alkyl or halogen groups.Fine-tuned solubility, reduced off-target effects, enhanced metabolic stability.
Imidazo Core Bioisosteric replacement of core nitrogen or carbon atoms.Novel intellectual property, altered electronic properties, new target interactions.

Exploration of New Biological Targets and Mechanistic Pathways

The imidazopyridine scaffold is present in numerous bioactive molecules, suggesting it can interact with a wide array of biological targets. nih.gov While initial research on derivatives of this compound has pointed towards anticancer activity via apoptosis induction and cell cycle arrest, the precise molecular targets and mechanisms are not fully elucidated. nih.gov

Future research should aim to:

Identify Direct Binding Partners: Utilizing techniques like chemical proteomics and thermal shift assays to identify the specific proteins that the compound binds to within the cell.

Investigate Kinase Inhibition: Many heterocyclic compounds are kinase inhibitors. Screening this compound against a broad panel of human kinases could reveal novel targets for cancer or inflammatory diseases.

Elucidate Apoptotic Pathways: Determining whether apoptosis is induced through the intrinsic (mitochondrial) or extrinsic (death receptor) pathway and identifying the key protein modulations (e.g., Bcl-2 family proteins, caspases).

Explore Anti-Infective Potential: Given the broad biological activity of imidazopyridines, screening against various bacterial, fungal, and viral targets, such as the QcrB protein in Mycobacterium tuberculosis, could open new therapeutic avenues. rsc.org

Integration of Computational and Experimental Approaches for Rational Design

The synergy between computational modeling and experimental validation is a cornerstone of modern drug discovery. openmedicinalchemistryjournal.com Applying these integrated approaches to this compound will accelerate the development of optimized derivatives.

Future directions in this area include:

Molecular Docking and Virtual Screening: Using the known structures of biological targets (or homology models) to predict how derivatives of the compound will bind, allowing for the prioritization of molecules for synthesis. nih.gov

Quantitative Structure-Activity Relationship (QSAR): Developing 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), to create a statistical correlation between the physicochemical properties of the designed molecules and their biological activity. researchgate.net

Pharmacophore Modeling: Identifying the key structural features essential for biological activity to guide the design of new compounds with diverse scaffolds but similar functional properties.

Predictive ADMET Modeling: Employing computational tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds, reducing the likelihood of late-stage failures in drug development.

Novel Applications in Advanced Materials Science and Catalysis

The utility of the imidazo[1,5-a]pyridine scaffold is not limited to pharmacology. These compounds possess unique electronic and photophysical properties that make them attractive for applications in materials science. rsc.org

Prospects for novel applications include:

Organic Light-Emitting Diodes (OLEDs): The imidazo[1,5-a]pyridine core is known for its luminescent properties, particularly as a blue emitter. mdpi.comuni-giessen.dersc.org Derivatives of this compound could be developed as stable and efficient emitter materials for next-generation displays and lighting.

Molecular Sensors: The fluorescence of the scaffold can be sensitive to the local environment, opening up possibilities for designing chemical sensors that detect metal ions, pH changes, or specific biomolecules. beilstein-journals.org

Ligands in Catalysis: The nitrogen atoms in the imidazo[1,5-a]pyridine ring system can coordinate with transition metals, making them suitable as ligands in catalysis. beilstein-journals.org Future work could involve designing chiral derivatives for asymmetric catalysis.

Q & A

Basic Research Questions

What are the common synthetic routes for 3-Phenylimidazo[1,5-a]pyridine-1-carboxylic acid?

Methodological Answer:
The synthesis typically involves cyclocondensation or cyclization reactions. A prominent method uses 2-nitro-1-phenylethan-1-one and 2-picolylamine in the presence of polyphosphoric acid (PPA) and phosphorous acid at 160°C for 2 hours, yielding 76% as a yellow solid . Alternative routes include iodine-mediated one-pot synthesis with benzaldehyde and sodium benzenesulfinate , optimized for temperature (80–100°C) and solvent (DMF) to achieve yields >70% . Key parameters affecting purity include reagent stoichiometry and post-synthesis purification via column chromatography.

How is this compound characterized post-synthesis?

Methodological Answer:
Characterization relies on spectroscopic and analytical techniques:

  • NMR Spectroscopy : 1^1H NMR (CDCl3_3) shows peaks at δ 7.30–7.24 (m, aromatic protons) and δ 6.87–6.59 (m, fused-ring protons). 13^{13}C NMR confirms the carbonyl group at δ 160.8 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : A molecular ion peak at m/z 304.0899 ([M+H]+^+) aligns with the theoretical m/z 304.0903 .
  • Melting Point Analysis : Used to verify purity (e.g., sharp melting points >200°C indicate minimal impurities) .

What safety precautions are required when handling this compound?

Methodological Answer:

  • Storage : Keep in a dry, airtight container at 2–8°C to prevent degradation .
  • Hazard Mitigation : Use PPE (gloves, goggles, lab coats) due to H315 (skin irritation) and H319 (eye damage) risks. Avoid inhalation (use fume hoods) .
  • Spill Management : Absorb with inert material (e.g., sand) and dispose via hazardous waste protocols .

Advanced Research Questions

How can reaction yields and purity be optimized during synthesis?

Methodological Answer:

  • Catalyst Optimization : Replace PPA with milder catalysts (e.g., ionic liquids) to reduce side reactions. For example, 1-butyl-3-methylimidazolium bromide improves selectivity in cyclocondensation .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol/water mixtures improve crystallization .
  • Reaction Monitoring : Use TLC or in situ FTIR to track progress and terminate reactions at ~90% conversion to minimize byproducts .

What methodologies are used to evaluate its biological activity?

Methodological Answer:

  • Antimicrobial Assays : Test against E. coli and S. aureus via broth microdilution (MIC values <50 µg/mL suggest efficacy) .
  • Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa). IC50_{50} values are calculated from dose-response curves .
  • Target Interaction Studies : Fluorescence quenching assays or SPR analyze binding to enzymes like topoisomerase II .

How can computational modeling guide derivative design?

Methodological Answer:

  • Molecular Docking : AutoDock Vina predicts binding affinity to targets (e.g., EGFR kinase ). A docking score <−7.0 kcal/mol suggests strong binding .
  • QSAR Models : Use descriptors like logP and polar surface area to correlate structure with activity. For example, derivatives with electron-withdrawing groups at the 3-position show enhanced cytotoxicity .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict reactivity (e.g., Fukui indices identify nucleophilic sites) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Phenylimidazo[1,5-a]pyridine-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-Phenylimidazo[1,5-a]pyridine-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.